Balanced Dual Potency: 79-Fold Improvement Over TRPC3/6-IN-1 on TRPC3
TRPC3/6-IN-2 demonstrates markedly enhanced dual inhibitory potency compared to the first-generation dual inhibitor TRPC3/6-IN-1. For human TRPC3, TRPC3/6-IN-2 exhibits an IC50 of 16 nM, representing a 79-fold improvement over TRPC3/6-IN-1 (IC50 = 1260 nM) [1][2]. For human TRPC6, TRPC3/6-IN-2 achieves an IC50 of 29.8 nM, a 17-fold improvement over TRPC3/6-IN-1 (IC50 = 500 nM) [1][2]. This substantial potency gain enables effective channel blockade at substantially lower compound concentrations, reducing the likelihood of off-target effects associated with high micromolar dosing [3].
| Evidence Dimension | Inhibitory potency (IC50) for human TRPC3 and TRPC6 channels |
|---|---|
| Target Compound Data | TRPC3: 16 nM; TRPC6: 29.8 nM |
| Comparator Or Baseline | TRPC3/6-IN-1: TRPC3 IC50 = 1260 nM; TRPC6 IC50 = 500 nM |
| Quantified Difference | 79-fold more potent on TRPC3; 17-fold more potent on TRPC6 |
| Conditions | Cell-based calcium flux assays; human TRPC3 and TRPC6 heterologously expressed in HEK293 cells |
Why This Matters
This potency differential directly influences the achievable therapeutic window and the concentration range available for in vitro mechanism-of-action studies without confounding cytotoxicity.
- [1] MedChemExpress. TRPC3/6-IN-2 Product Page. CAS No. 2387893-55-0. View Source
- [2] MedChemExpress. TRPC3/6-IN-1 Product Page. CAS No. 736945-96-3. View Source
- [3] TargetMol. TRPC3/6-IN-2 Product Page. Catalog No. T79054. View Source
